Orexin A (17-33) trifluoroacetate salt H-Tyr-Glu-Leu-Leu-His-Gly-Ala-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Leu-NH2 trifluoroacetate salt

Description

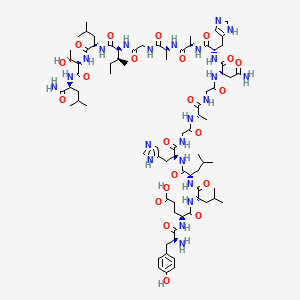

Chemical Structure: Orexin A (17-33) trifluoroacetate salt is a synthetic peptide fragment derived from the full-length orexin A neuropeptide. Its sequence is H-Tyr-Glu-Leu-Leu-His-Gly-Ala-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Leu-NH2, with a trifluoroacetate counterion for solubility and stability . The peptide retains key residues critical for receptor binding, including His10 and Gly24, which are implicated in OX1 receptor (OX1R) activation .

Biological Role: This fragment is a selective OX1R agonist, modulating intracellular calcium signaling in neurons, particularly in the nucleus accumbens, and influencing wakefulness, appetite, and energy homeostasis . Truncation studies reveal that residues 17–33 retain partial agonism (~50% receptor activation at 10 μM) compared to full-length orexin A, with Gly29, Ile30, and Leu33 being essential for activity .

Applications: Primarily used in neuroscience research to study OX1R signaling pathways, sleep disorders, and metabolic dysregulation. Its synthetic nature allows for precise pharmacological manipulation in vitro and in vivo .

Properties

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C79H125N23O22/c1-15-41(10)64(78(123)100-55(25-40(8)9)77(122)102-65(45(14)103)79(124)95-52(66(82)111)22-37(2)3)101-62(108)34-86-68(113)43(12)91-69(114)44(13)92-73(118)57(28-48-31-84-36-89-48)99-76(121)58(29-59(81)105)93-61(107)33-85-67(112)42(11)90-60(106)32-87-71(116)56(27-47-30-83-35-88-47)98-75(120)54(24-39(6)7)97-74(119)53(23-38(4)5)96-72(117)51(20-21-63(109)110)94-70(115)50(80)26-46-16-18-49(104)19-17-46/h16-19,30-31,35-45,50-58,64-65,103-104H,15,20-29,32-34,80H2,1-14H3,(H2,81,105)(H2,82,111)(H,83,88)(H,84,89)(H,85,112)(H,86,113)(H,87,116)(H,90,106)(H,91,114)(H,92,118)(H,93,107)(H,94,115)(H,95,124)(H,96,117)(H,97,119)(H,98,120)(H,99,121)(H,100,123)(H,101,108)(H,102,122)(H,109,110)/t41-,42-,43-,44-,45+,50-,51-,52-,53-,54-,55-,56-,57-,58-,64-,65-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRBZUXULYLVPJ-HYNYKCRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C79H125N23O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1749.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of Orexin A (17-33) trifluoroacetate salt, also known as OXA (17-33), is the Orexin-1 receptor (OX1R) . This receptor is a G protein-coupled receptor involved in various physiological processes, including energy homeostasis and the sleep/wake cycle.

Mode of Action

OXA (17-33) acts as a selective OX1 antagonist . Truncation studies have led to OXA (17-33) as the shortest active peptide known to date with a 23-fold selectivity for OX1 over OX2 . This means that it preferentially binds to and inhibits the OX1 receptor, thereby modulating its activity.

Biochemical Pathways

The activation of the OX1 receptor by orexins typically leads to an increase in food consumption and wakefulness. By acting as an antagonist, OXA (17-33) can potentially modulate these pathways , although the specific downstream effects may vary depending on other factors such as the presence of other signaling molecules.

Pharmacokinetics

It’s known that peptide-based drugs like oxa (17-33) generally have unique pharmacokinetic properties, including potential resistance to peptidases

Result of Action

The molecular and cellular effects of OXA (17-33)'s action would be primarily related to its antagonistic effect on the OX1 receptor. This could result in a modulation of energy homeostasis and sleep/wake cycles , given the known roles of this receptor.

Biochemical Analysis

Biochemical Properties

Orexin A (17-33) trifluoroacetate salt acts as a selective OX1 antagonist. Truncation studies have led to Orexin A (17-33) trifluoroacetate salt as the shortest active peptide known to date with a 23-fold selectivity for OX1 over OX2. The native orexins A and B do not show distinct receptor selectivity.

Biological Activity

Orexin A (17-33) trifluoroacetate salt, a truncated form of the orexin neuropeptide, has garnered attention in the scientific community due to its significant biological activities. This peptide, consisting of 17 to 33 amino acids from the orexin A sequence, exhibits distinct receptor selectivity and functional roles in various physiological processes.

Structure and Receptor Selectivity

Orexin A (17-33) demonstrates a notable selectivity for the orexin receptor 1 (OX1R) over orexin receptor 2 (OX2R). Studies have shown that this truncated peptide has a 23-fold selectivity for OX1R compared to OX2R, making it a valuable tool for investigating the specific roles of orexin signaling pathways in vivo and in vitro . The structure-activity relationship studies indicate that key residues such as Tyr 17 , Leu 20 , Asn 25 , and His 26 are critical for its agonist properties .

Orexin A (17-33) activates intracellular signaling pathways primarily through G-protein coupled receptors. Upon binding to OX1R, it enhances intracellular calcium levels via several mechanisms:

- Extracellular Ca Influx : The primary route for calcium influx involves transient receptor potential canonical channels.

- Phospholipase C Pathway : Activation of this pathway leads to the release of calcium from the endoplasmic reticulum, further contributing to neuronal excitability .

Physiological Effects

The biological activity of Orexin A (17-33) extends to various physiological functions:

- Cognitive Enhancement : Research indicates that intranasal administration of orexin A enhances cognitive functions such as attention and memory in animal models. This effect is mediated by increased acetylcholine release in the prefrontal cortex, which is crucial for cognitive processing .

- Regulation of Sleep-Wake Cycle : Orexin peptides are critical in regulating sleep and arousal states. Orexin A (17-33) promotes wakefulness and has been implicated in the transition from REM sleep to wakefulness, affecting overall sleep architecture .

- Metabolic Regulation : Orexin signaling is also linked to energy homeostasis and metabolic processes. Activation of orexin receptors influences feeding behaviors and energy expenditure, suggesting a role in weight regulation .

Table 1: Summary of Key Studies on Orexin A (17-33)

Scientific Research Applications

Cognitive Enhancement

Recent studies have investigated the effects of intranasal administration of orexin A (17-33) on cognitive function, particularly in aging populations. Research indicates that this peptide can enhance cognitive performance by increasing acetylcholine release in the prefrontal cortex and activating neural pathways associated with memory and attention. For instance, a rodent model demonstrated increased c-Fos expression in brain regions related to cognition after administration of orexin A (17-33), suggesting its potential as a cognitive enhancer for age-related cognitive dysfunction .

Sleep Regulation

Orexin A is crucial in regulating sleep-wake cycles. Studies have shown that orexin A (17-33) can modulate sleep patterns and may have therapeutic implications for sleep disorders such as narcolepsy. The peptide's ability to stimulate wakefulness suggests that it could be developed into treatments for conditions characterized by excessive daytime sleepiness .

Energy Homeostasis

Orexin peptides are involved in energy balance and metabolism. Research indicates that orexin A (17-33) can influence glucose metabolism by modulating the release of insulin from pancreatic islets. In vitro studies have shown that this peptide enhances insulin secretion in response to glucose levels, indicating a role in maintaining glucose homeostasis . This property suggests potential applications in treating metabolic disorders such as obesity and type 2 diabetes.

Appetite Regulation

Orexin A (17-33) has been implicated in appetite regulation. Its administration has been shown to increase food intake in animal models, providing insights into its role as a signaling molecule in hunger and satiety pathways. This characteristic may lead to therapeutic applications for eating disorders or obesity management .

Neurodegenerative Diseases

The neuroprotective properties of orexin A (17-33) are under investigation for their potential application in neurodegenerative diseases such as Alzheimer's disease. Studies indicate that orexin A can modulate neuroinflammation and oxidative stress, which are critical factors in the progression of neurodegenerative conditions . Furthermore, research has suggested that orexin A may help mitigate amyloid-beta toxicity, a hallmark of Alzheimer's pathology .

Mental Health Disorders

Given its role in modulating arousal and emotional responses, orexin A (17-33) is being explored for its therapeutic potential in mental health disorders such as depression and anxiety. Preliminary findings suggest that modulation of the orexin system may offer new avenues for treatment strategies targeting mood regulation .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Dhuria et al., 2009 | Cognitive Function | Demonstrated enhanced cognitive performance with intranasal orexin A administration in aged rats. |

| Diabetes Journals | Metabolic Regulation | Showed increased insulin secretion from pancreatic islets upon treatment with orexin A (17-33). |

| PMC3975045 | Neurodegeneration | Found that orexin A mitigated cytotoxic effects associated with amyloid-beta exposure. |

Comparison with Similar Compounds

Table 1: Key Features of Orexin A (17-33) and Related Compounds

*Estimated based on amino acid sequence.

Pharmacological and Mechanistic Differences

- Receptor Selectivity : Orexin A (17-33) exhibits OX1R selectivity, unlike full-length orexin A, which activates both OX1R and OX2R. This specificity makes it valuable for dissecting OX1R-mediated pathways .

- Potency : Truncation reduces potency by ~10-fold compared to full-length orexin A. Substitutions at Gly29 or Ile30 (e.g., Gly29Ser SNP) further diminish activity, highlighting the fragment’s structural sensitivity .

- Mechanism : Unlike Ac-LEHD-AMC (a caspase-9 substrate) or Tachyplesin I (membrane-disrupting antimicrobial), Orexin A (17-33) functions via Gq-coupled calcium signaling, making it mechanistically distinct .

Research Implications

- SNP Effects : Human SNPs (e.g., Leu20Arg, Gly29Ser) in orexin A correlate with reduced receptor activation, underscoring the fragment’s utility in studying genetic variants linked to narcolepsy or obesity .

- Therapeutic Potential: Unlike antimicrobial or apoptotic compounds, Orexin A (17-33) is explored for neuropsychiatric therapies, though its partial agonism limits clinical use compared to small-molecule OX1R agonists .

Preparation Methods

Resin Selection and Initial Deprotection

The synthesis begins with a Rink amide resin, which provides a stable amide linkage for C-terminal amidation. The resin is pre-swollen in dichloromethane (DCM) and treated with 20% piperidine in dimethylformamide (DMF) to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the first amino acid. This step ensures a free amine for subsequent coupling reactions.

Sequential Amino Acid Coupling

Each residue is coupled using Fmoc-protected amino acids, activated by reagents such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or oxyma pure in the presence of N,N-diisopropylethylamine (DIPEA). Coupling times range from 30 to 90 minutes, with double couplings employed for sterically hindered residues (e.g., Ile, Leu) to ensure >99% stepwise efficiency. The sequence proceeds from the C-terminal Leu to the N-terminal Tyr, following the linear structure:

H-Tyr¹⁷-Glu-Leu-Leu-His-Gly-Ala-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Leu³³-NH₂ .

Side-Chain Deprotection and Cleavage

After chain assembly, the peptide-resin undergoes cleavage and global deprotection using a trifluoroacetic acid (TFA)-based cocktail. A typical mixture includes TFA (94%), water (2.5%), triisopropylsilane (TIS, 2.5%), and 1,2-ethanedithiol (EDT, 1%) to scavenge carbocation byproducts. The resin is agitated in this solution for 2–4 hours, after which the crude peptide is precipitated in ice-cold diethyl ether, centrifuged, and lyophilized.

Oxidative Folding and Disulfide Bond Considerations

Unlike full-length orexin A, the 17-33 fragment lacks cysteine residues, eliminating the need for disulfide bond formation. This simplifies the synthesis, as oxidative folding steps—critical for the native structure of orexin A—are unnecessary. However, synthetic protocols for the parent peptide highlight the importance of selective cysteine protection (e.g., S-trityl or S-acetamidomethyl) and iodine-mediated oxidation in acetic acid/water to ensure correct disulfide pairing. These methods are omitted for Orexin A (17-33), reducing synthesis time and potential side reactions.

Purification via Reverse-Phase HPLC

Chromatographic Conditions

Crude peptide is dissolved in 0.1% TFA/water and purified using a C₁₈ column (250 × 4.6 mm, 5 µm) under gradient elution:

-

Mobile Phase A : 0.1% TFA in water

-

Mobile Phase B : 0.1% TFA in acetonitrile

Fractions are collected, analyzed by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry, and pooled based on purity (>99% by analytical HPLC).

Analytical Data

-

Molecular Weight : Calculated 1749.0 Da (C₇₉H₁₂₅N₂₃O₂₂); observed m/z 1750.2 [M+H]⁺.

-

Retention Time : 12.8 minutes under aforementioned conditions.

Trifluoroacetate Salt Formation

The purified peptide is lyophilized from a 0.1% TFA solution, resulting in the trifluoroacetate salt form. Counterion exchange (e.g., to acetate) is avoided to maintain solubility in biological buffers. The final product is stored at -20°C in lyophilized form, with reconstitution in DMF (1 mg/mL) or PBS (insoluble).

Challenges and Optimization Strategies

Aggregation During Synthesis

Hydrophobic residues (Leu, Ile) in the sequence increase aggregation risk, leading to incomplete couplings. Strategies include:

Purification Artifacts

-

Trifluoroacetate Ion Suppression : High TFA concentrations in HPLC mobile phases suppress ionization in mass spectrometry. Dilution with water or formic acid mitigates this.

-

Oxidative Degradation : Lyophilized peptides are stored under argon to prevent methionine or histidine oxidation.

Biological Validation and Structure-Activity Relationship (SAR)

While preparation is the focus, validating biological activity ensures synthetic success. Orexin A (17-33) exhibits an EC₅₀ of 8.29 nM at OX₁R vs. 187 nM at OX₂R, confirming selectivity. Alanine scanning reveals His²¹ and Asn²⁵ as critical for receptor binding (Table 1).

Table 1: Pharmacological Profile of Orexin A (17-33) and Analogues

| Peptide | OX₁R EC₅₀ (nM) | OX₂R EC₅₀ (nM) | Selectivity (OX₂/OX₁) |

|---|---|---|---|

| Orexin A (17-33) | 8.29 ± 1.1 | 187 | 23 |

| [Ala¹⁷]OXA (17-33) | 1910 ± 620 | 4820 | 2.5 |

| [Ala²¹]OXA (17-33) | 493 ± 49 | 1910 | 3.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.